molecular formula C16H23FN2O2 B11551507 N-(3-fluorophenyl)-N'-octylethanediamide

N-(3-fluorophenyl)-N'-octylethanediamide

Cat. No.: B11551507
M. Wt: 294.36 g/mol
InChI Key: BYYKIONZDALSDB-UHFFFAOYSA-N
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Description

N’-(3-FLUOROPHENYL)-N-OCTYLETHANEDIAMIDE is an organic compound characterized by the presence of a fluorophenyl group and an octylethanediamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-(3-FLUOROPHENYL)-N-OCTYLETHANEDIAMIDE typically involves the reaction of 3-fluoroaniline with octylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs.

Types of Reactions:

    Oxidation: N’-(3-FLUOROPHENYL)-N-OCTYLETHANEDIAMIDE can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-(3-FLUOROPHENYL)-N-OCTYLETHANEDIAMIDE has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as hydrophobic coatings and polymer additives.

Mechanism of Action

The mechanism of action of N’-(3-FLUOROPHENYL)-N-OCTYLETHANEDIAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The compound may modulate signaling pathways by inhibiting or activating key proteins involved in cellular processes.

Comparison with Similar Compounds

    N-(3-FLUOROPHENYL)-N’-OCTYLETHANEDIAMINE: Similar structure but with an amine group instead of an amide.

    N-(3-CHLOROPHENYL)-N-OCTYLETHANEDIAMIDE: Similar structure with a chlorine atom instead of fluorine.

    N-(3-BROMOPHENYL)-N-OCTYLETHANEDIAMIDE: Similar structure with a bromine atom instead of fluorine.

Uniqueness: N’-(3-FLUOROPHENYL)-N-OCTYLETHANEDIAMIDE is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.

Properties

Molecular Formula

C16H23FN2O2

Molecular Weight

294.36 g/mol

IUPAC Name

N'-(3-fluorophenyl)-N-octyloxamide

InChI

InChI=1S/C16H23FN2O2/c1-2-3-4-5-6-7-11-18-15(20)16(21)19-14-10-8-9-13(17)12-14/h8-10,12H,2-7,11H2,1H3,(H,18,20)(H,19,21)

InChI Key

BYYKIONZDALSDB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC(=O)C(=O)NC1=CC(=CC=C1)F

Origin of Product

United States

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